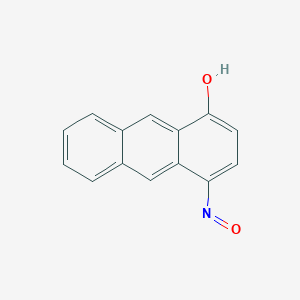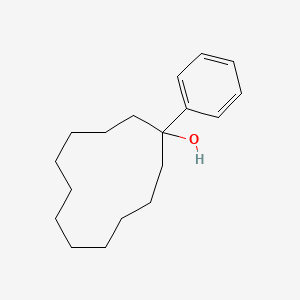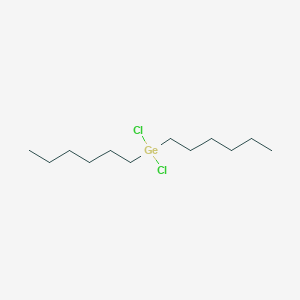
Dichloro(dihexyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(dihexyl)germane is an organogermanium compound with the chemical formula GeCl2(C6H13)2 This compound is part of the broader class of organometallic compounds, which contain bonds between carbon and a metal—in this case, germanium
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(dihexyl)germane can be synthesized through the reaction of germanium tetrachloride with hexylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
GeCl4+2C6H13MgBr→GeCl2(C6H13)2+2MgBrCl
This reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems can help maintain the required reaction conditions, such as temperature and pressure, and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Dichloro(dihexyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and hexyl chloride.
Reduction: Reduction reactions can convert this compound to dihexylgermane.
Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium alkoxides or primary amines can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Germanium dioxide and hexyl chloride.
Reduction: Dihexylgermane.
Substitution: Various organogermanium compounds depending on the nucleophile used.
Scientific Research Applications
Dichloro(dihexyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Materials Science: The compound is investigated for its potential use in the development of germanium-based semiconductors and nanomaterials.
Biology and Medicine: Research is ongoing to explore the biological activity of organogermanium compounds, including potential anticancer and antiviral properties.
Industry: this compound is used in the production of specialty chemicals and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism by which dichloro(dihexyl)germane exerts its effects depends on the specific application. In catalytic processes, the germanium center can coordinate with various substrates, facilitating chemical transformations. In biological systems, the compound may interact with cellular components, potentially affecting cellular signaling pathways and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Dichlorodiphenylgermane: Similar in structure but with phenyl groups instead of hexyl groups.
Dichlorodimethylgermane: Contains methyl groups instead of hexyl groups.
Dichlorodiethylgermane: Contains ethyl groups instead of hexyl groups.
Uniqueness
Dichloro(dihexyl)germane is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and potential applications. The hexyl groups provide increased hydrophobicity compared to shorter alkyl chains, which can be advantageous in certain chemical and biological contexts.
Properties
CAS No. |
35551-43-0 |
|---|---|
Molecular Formula |
C12H26Cl2Ge |
Molecular Weight |
313.9 g/mol |
IUPAC Name |
dichloro(dihexyl)germane |
InChI |
InChI=1S/C12H26Cl2Ge/c1-3-5-7-9-11-15(13,14)12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
BFRHAAYMQFJEEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Ge](CCCCCC)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


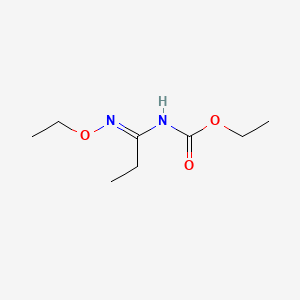
![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)

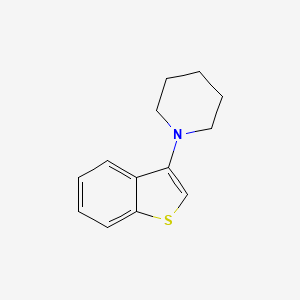
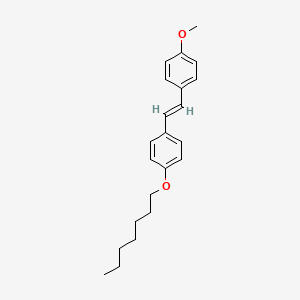
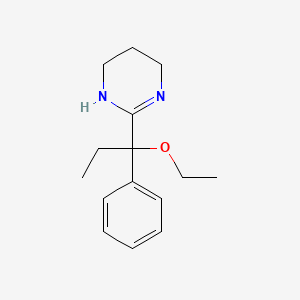

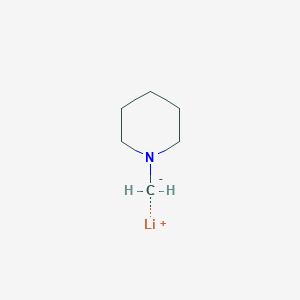
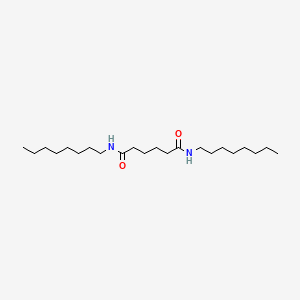
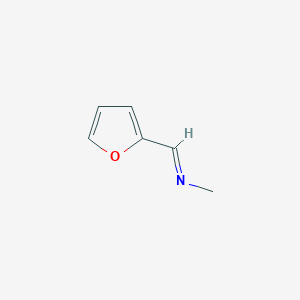
![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)
